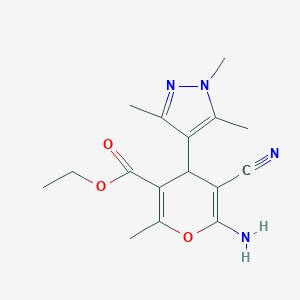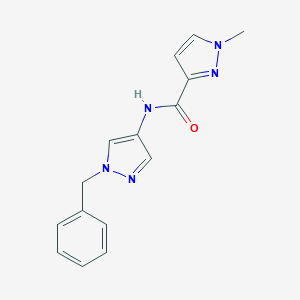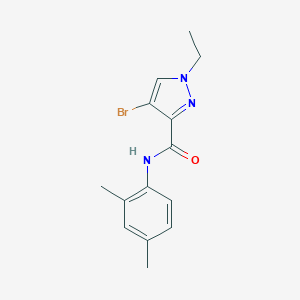![molecular formula C17H21N3O3S B280194 isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. It also acts as a histone deacetylase inhibitor, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
Isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which leads to a reduction in oxidative stress. It has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potential therapeutic applications in various diseases. It also exhibits good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One of the potential directions is to investigate its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies can be conducted to optimize its pharmacokinetic properties and improve its solubility in water. Furthermore, the mechanism of action of this compound can be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process that includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with isopropylamine to form the amide intermediate, which is subsequently reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
Isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
Formule moléculaire |
C17H21N3O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
propan-2-yl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O3S/c1-10(2)23-17(22)14-11-6-4-5-7-13(11)24-16(14)19-15(21)12-8-9-18-20(12)3/h8-10H,4-7H2,1-3H3,(H,19,21) |
Clé InChI |
HQUGZWMMUOXZDC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
SMILES canonique |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)